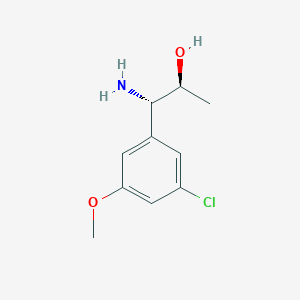

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL

Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

The compound’s molecular formula is C₁₀H₁₄ClNO₂ , with a molecular weight of 215.68 g/mol . Its IUPAC name, (1S,2S)-1-amino-1-(5-chloro-3-methoxyphenyl)propan-2-ol , reflects the presence of a propan-2-ol backbone substituted with a 5-chloro-3-methoxyphenyl group at the first carbon and an amino group at the adjacent carbon. The stereochemistry is explicitly defined by the (1S,2S) configuration, which dictates the spatial arrangement of functional groups and influences intermolecular interactions.

Key Functional Groups:

- Aromatic ring : A 5-chloro-3-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, creating a polarized aromatic system.

- Amino group (-NH₂) : Positioned at C1, this group participates in hydrogen bonding and acid-base interactions.

- Hydroxyl group (-OH) : Located at C2, it enhances solubility and enables additional hydrogen-bonding networks.

The compound’s SMILES notation (C[C@@H]([C@H](C1=CC(Cl)=CC=C1OC)N)O) and InChIKey (JJLCKMOXKAGQHK-QUBYGPBYSA-N) encode its stereochemistry and connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | This compound |

| SMILES | C[C@@H]([C@H](C1=CC(Cl)=CC=C1OC)N)O |

| InChIKey | JJLCKMOXKAGQHK-QUBYGPBYSA-N |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this specific compound remains unpublished, theoretical models and analogous systems provide insights into its likely conformational preferences. The (1S,2S) configuration imposes a staggered conformation, minimizing steric clashes between the bulky phenyl group and the hydroxyl/amino substituents.

Predicted Hydrogen-Bonding Networks:

- The hydroxyl group at C2 can act as a hydrogen-bond donor to the amino group at C1, forming an intramolecular hydrogen bond that stabilizes the gauche conformation.

- The methoxy group on the aromatic ring may participate in weak C–H···O interactions with adjacent molecules in the crystalline lattice.

Density functional theory (DFT) studies on similar β-amino alcohols suggest that solvation effects stabilize the anti-periplanar conformation by ~12–23 kJ/mol compared to gas-phase calculations. This stabilization arises from enhanced dipole-dipole interactions between the polar functional groups and solvent molecules.

Comparative Structural Analysis with Related β-Amino Alcohol Derivatives

Substituent Position Effects

The 5-chloro-3-methoxyphenyl substituent distinguishes this compound from simpler β-amino alcohols. Comparative analysis with derivatives such as (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol reveals:

The chlorine atom at position 5 introduces steric hindrance and electronic effects that alter binding affinities in biological systems. For example, the electronegative Cl atom increases the aromatic ring’s electron deficiency, enhancing π-π stacking interactions with electron-rich aromatic residues in protein active sites.

Stereochemical Comparisons

The (1S,2S) configuration contrasts with the (1R,2R) enantiomer, which exhibits distinct pharmacological profiles. In chiral β-amino alcohols, stereochemistry governs:

- Hydrogen-bonding capacity : The spatial orientation of -NH₂ and -OH groups determines compatibility with biological targets.

- Solubility : Diastereomers may exhibit divergent logP values due to variations in molecular packing.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |

InChI Key |

JJLCKMOXKAGQHK-QUBYGPBYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)Cl)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

A typical starting material is 5-chloro-3-methoxybenzaldehyde, commercially available or synthesized via selective chlorination and methoxylation of the corresponding phenyl ring. This aldehyde serves as the aromatic aldehyde component in the key carbon–carbon bond-forming steps.

Key Synthetic Steps

The synthesis generally involves the following stages:

Asymmetric Amino Alcohol Formation: The core step is the formation of the chiral amino alcohol moiety. This can be achieved by asymmetric reductive amination or asymmetric aminohydroxylation of the corresponding propenyl or aldehyde intermediates.

Reductive Amination: One common approach is the reductive amination of 5-chloro-3-methoxybenzaldehyde with a suitable chiral amine or ammonia source, followed by reduction to the amino alcohol. Catalysts such as chiral transition metal complexes or organocatalysts are employed to induce stereoselectivity.

Asymmetric Reduction: Alternatively, asymmetric reduction of a keto intermediate bearing the aromatic substituent can be catalyzed enzymatically or chemically. Enzymatic methods using dehydrogenases from thermophilic bacteria have been reported to provide high stereoselectivity under mild conditions.

Resolution Methods: In cases where racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases may be used to isolate the (1S,2S) isomer.

Enzymatic Catalysis

Enzymatic reduction using dehydrogenases from the Thermoanaerobacter genus has been demonstrated for related chiral amino alcohols, providing high enantiomeric purity and yield. These enzymes can be used in free, immobilized, or whole-cell forms, operating efficiently between 10 °C and 85 °C and pH 4.5 to 9, making them suitable for industrial-scale synthesis.

Detailed Preparation Method Example

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 5-chloro-3-methoxybenzaldehyde | Selective chlorination and methoxylation of phenyl ring | Aromatic aldehyde intermediate |

| 2 | Reductive amination of aldehyde | 5-chloro-3-methoxybenzaldehyde + ammonia or chiral amine, reducing agent (e.g., NaBH4, catalytic hydrogenation), chiral catalyst | Formation of chiral amino alcohol intermediate |

| 3 | Asymmetric reduction (if keto intermediate used) | Enzymatic reduction with dehydrogenase or chiral chemical catalyst | (1S,2S)-configured amino alcohol |

| 4 | Purification | Extraction with solvents (ethyl acetate, toluene), crystallization, or chromatography | Isolation of pure (1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL |

Reaction Conditions and Optimization

Temperature: Typically maintained between 15 °C and 75 °C for enzymatic steps to balance enzyme activity and stability.

pH: Controlled between 5 and 8 to optimize enzyme catalysis and minimize side reactions.

Solvents: Polar solvents such as water or aqueous buffers are preferred for enzymatic steps; organic solvents like ethyl acetate or toluene are used for extraction and purification.

Catalysts: Chiral metal complexes (e.g., Rh, Ru-based catalysts) or biocatalysts (dehydrogenases) are employed depending on the synthetic route.

Research Findings and Comparative Analysis

Research indicates that enzymatic methods provide superior stereoselectivity and milder reaction conditions compared to purely chemical asymmetric synthesis. Enzymatic reduction also reduces the need for extensive purification and resolution steps, improving overall yield and sustainability.

Comparative data from related compounds suggest that the presence of the chloro substituent at the 5-position and the methoxy group at the 3-position influences the electronic environment, affecting reaction kinetics and catalyst choice. The stereochemistry at both chiral centers is critical for biological activity, necessitating precise control during synthesis.

Summary Table of Key Properties and Synthetic Parameters

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| Starting Material | 5-chloro-3-methoxybenzaldehyde |

| Key Synthetic Steps | Asymmetric reductive amination, enzymatic reduction |

| Catalysts | Chiral metal complexes, Thermoanaerobacter dehydrogenases |

| Temperature Range | 15–75 °C (enzymatic) |

| pH Range | 5–8 (enzymatic) |

| Solvents for Extraction | Ethyl acetate, toluene, methylene chloride |

| Purification Methods | Extraction, crystallization, chromatography |

| Enantiomeric Purity | High (dependent on catalyst and conditions) |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.

Scientific Research Applications

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL has a wide range of scientific research applications:

Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

Biology: It serves as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Differences

Key Observations :

Pharmacological and Biochemical Insights

While direct pharmacological data for the target compound are unavailable, related amino-propanol derivatives have been investigated for their interactions with adrenoceptors. For example, structurally distinct compounds with methoxy and indole substituents demonstrated significant α₁-, α₂-, and β₁-adrenoceptor binding affinity and antiarrhythmic activity in preclinical studies .

Hypothetical Comparison :

- Receptor Binding: The 5-chloro-3-methoxy group in the target compound may confer selective affinity for specific adrenoceptor subtypes, similar to how fluorine substituents in the trifluorophenyl analog could modulate electronic properties and binding kinetics.

- Metabolic Stability : The methoxy group in the target compound might enhance metabolic stability compared to fluorine-substituted analogs, which are prone to oxidative defluorination.

Biological Activity

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL, also known by its CAS number 1335602-98-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found promising results.

In Vitro Studies

In vitro tests demonstrated the compound's ability to inhibit the growth of several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for multiple strains:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.19 |

| Pseudomonas aeruginosa | 0.30 |

The compound displayed bactericidal activity with Minimum Bactericidal Concentration (MBC) values closely following MIC results, indicating its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, it has been noted to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study published in ACS Omega demonstrated that derivatives of similar structures showed significant antibacterial activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant organisms .

- Synergistic Effects : Research indicated that when combined with other antibiotics like Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects, reducing the MICs of these antibiotics significantly .

- Non-Toxicity Profile : Hemolytic activity tests revealed low toxicity levels with % lysis ranging from 3.23% to 15.22%, which is significantly lower compared to standard toxic agents like Triton X-100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.